molecular formula C21H20ClN3O3S B11079506 (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11079506
M. Wt: 429.9 g/mol
InChI Key: GFWGPOKMUZBRMM-UHFFFAOYSA-N
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Description

The compound “(2Z)-2-[(3-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE” is a synthetic organic molecule that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazine derivatives typically involves the condensation of appropriate amines with thioamides or thioesters under controlled conditions. The specific synthetic route for this compound would likely involve:

    Condensation Reaction: Reacting 3-chlorophenylamine with a suitable thioamide or thioester.

    Cyclization: Formation of the thiazine ring through intramolecular cyclization.

    Functional Group Modification: Introduction of the prop-2-en-1-yl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups.

    Reduction: Reduction reactions could target the imino and carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiazine derivatives can act as catalysts in various organic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazine derivatives may interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to cellular receptors to elicit a biological response.

    Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidines: Differ in the saturation of the thiazine ring.

    Thiazoles: Contain a five-membered ring with sulfur and nitrogen.

    Benzothiazines: Incorporate a benzene ring fused to the thiazine ring.

Uniqueness

The unique structural features of “(2Z)-2-[(3-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE” include the specific substitution pattern on the thiazine ring and the presence of both imino and carboxamide functionalities, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-(3-chlorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-3-11-25-19(26)13-18(20(27)23-15-7-9-17(28-2)10-8-15)29-21(25)24-16-6-4-5-14(22)12-16/h3-10,12,18H,1,11,13H2,2H3,(H,23,27)

InChI Key

GFWGPOKMUZBRMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)Cl)S2)CC=C

Origin of Product

United States

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